(3-((2-Fluorophenyl)amino)phenyl)methanol
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Overview
Description
(3-((2-Fluorophenyl)amino)phenyl)methanol is an organic compound that features a fluorinated aromatic amine and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Fluorophenyl)amino)phenyl)methanol typically involves the reaction of 2-fluoroaniline with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Fluorophenyl)amino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of (3-((2-Fluorophenyl)amino)phenyl)ketone.
Reduction: Formation of (3-((2-Fluorophenyl)amino)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-((2-Fluorophenyl)amino)phenyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (3-((2-Fluorophenyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity towards these targets, leading to improved efficacy of the compound . The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- (3-((2-Chlorophenyl)amino)phenyl)methanol
- (3-((2-Bromophenyl)amino)phenyl)methanol
- (3-((2-Iodophenyl)amino)phenyl)methanol
Uniqueness
Compared to its halogenated analogs, (3-((2-Fluorophenyl)amino)phenyl)methanol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity .
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[3-(2-fluoroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H12FNO/c14-12-6-1-2-7-13(12)15-11-5-3-4-10(8-11)9-16/h1-8,15-16H,9H2 |
InChI Key |
BCIPQCBFVKPNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)CO)F |
Origin of Product |
United States |
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